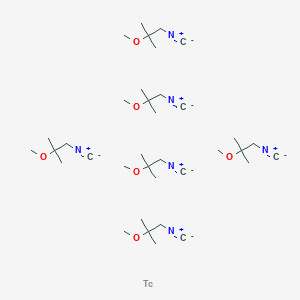
N-Methyl-2-nitroaniline
Übersicht
Beschreibung
N-Methyl-2-nitroaniline is a solvatochromic dye . It has a molecular formula of C7H8N2O2 and a molar mass of 152.15 . It is used in the determination of the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales .
Synthesis Analysis
The synthesis of N-Methyl-2-nitroaniline involves the conversion of 2-methyl-4-nitroaniline (NA) into the raw material N-benzyl-2-methyl-4-nitroaniline (BNA). The solubility of BNA in various organic solvents is calculated gravimetrically . Another method involves the reaction of 2-nitrochlorobenzene with ammonia .
Molecular Structure Analysis
The molecular structure of N-Methyl-2-nitroaniline is determined through single crystal analysis . The grown crystals of BNA have an orthorhombic structure .
Chemical Reactions Analysis
N-Methyl-2-nitroaniline is used in the determination of the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales . It is also employed in the characterization of the octadecyl-derivatized silica stationary phase and the corresponding mobile phases used in reversed-phase liquid chromatography .
Physical And Chemical Properties Analysis
N-Methyl-2-nitroaniline has a density of 1.2333 (estimate), a melting point of 35-38 °C (lit.), a boiling point of 294.61°C (rough estimate), a flashing point of >230°F, a vapor pressure of 0.0044mmHg at 25°C, and a refractive index of 1.6276 (estimate) .
Wissenschaftliche Forschungsanwendungen
Polarity Determination in Ionic Liquids
N-Methyl-2-nitroaniline: is utilized in the determination of the polarities of ionic liquids. This application is based on the Kamlet-Taft empirical polarity scales, which are essential for understanding the solvation dynamics and reactivity in ionic liquids .
Characterization of Stationary Phases in Chromatography
This compound plays a crucial role in the characterization of the octadecyl-derivatized silica stationary phase. It’s used in reversed-phase liquid chromatography, a technique vital for the separation and analysis of complex mixtures .
Solvatochromic Dye Studies
As a solvatochromic dye, N-Methyl-2-nitroaniline changes color in response to solvent polarity changes. This property is significant for studying solvent-solute interactions and developing sensors for environmental monitoring .
Research on Molecular Interactions
The compound’s sensitivity to polarity makes it a valuable tool in researching molecular interactions. It can provide insights into the behavior of molecules in various environments, which is fundamental in fields like biochemistry and pharmacology .
Development of Analytical Methods
N-Methyl-2-nitroaniline: is used in developing new analytical methods. Its properties allow for the creation of assays that can detect and quantify specific substances within a sample, improving the accuracy and efficiency of analytical processes .
Synthesis of Complex Organic Molecules
In synthetic chemistry, N-Methyl-2-nitroaniline serves as a building block for the synthesis of more complex organic molecules. Its reactivity and structural features enable the construction of diverse chemical entities .
Material Science Applications
The compound’s unique properties are explored in material science for the development of advanced materials. It could be involved in creating smart materials that respond to environmental stimuli .
Safety and Handling Research
Due to its toxic nature, research involving N-Methyl-2-nitroaniline also extends to safety and handling procedures. This ensures the safe use and disposal of the compound in laboratory settings .
Safety and Hazards
Wirkmechanismus
Target of Action
N-Methyl-2-nitroaniline is a solvatochromic dye . It is primarily used in the determination of the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales . It is also employed in the characterization of the octadecyl-derivatized silica stationary phase and the corresponding mobile phases used in reversed-phase liquid chromatography .
Mode of Action
As a solvatochromic dye, it likely interacts with its targets (ionic liquids and chromatography phases) by changing color in response to changes in the polarity of the environment . This allows it to serve as a useful tool for measuring polarity.
Result of Action
The primary result of N-Methyl-2-nitroaniline’s action is the determination of the polarities of ionic liquids and the characterization of chromatography phases . By changing color in response to changes in polarity, it provides a visual indication of the polarity of the environment .
Eigenschaften
IUPAC Name |
N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOUJZFFJDYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060608 | |
| Record name | Benzenamine, N-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-nitroaniline | |
CAS RN |
612-28-2 | |
| Record name | N-Methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-methyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)



![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
